N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Description
“N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a chemical compound with a complex structure. It contains a total of 42 bonds, including 21 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a total of 42 bonds, including 21 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Scientific Research Applications
Molecular Interaction and Pharmacophore Models
Research on cannabinoid receptor antagonists, like the study of "Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor," highlights the potential of such compounds in understanding receptor-ligand interactions. This research utilized conformational analysis and comparative molecular field analysis (CoMFA) to develop three-dimensional quantitative structure-activity relationship (QSAR) models, which could be a relevant methodology for exploring the applications of "N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide" in receptor binding studies (Shim et al., 2002).
Synthesis and Reactivity
The synthesis and characterization of related compounds, such as the creation of 3H-Naphtho[2.1-b]pyran-2-carboxamides through a cyclocoupling reaction, demonstrate the chemical reactivity and potential synthetic pathways that could be explored for the target compound. Such studies provide insights into the synthesis of complex organic molecules that can have various applications, including materials science and pharmaceuticals (Nizami & Hua, 2018).
Antimicrobial and Anticancer Evaluation
The evaluation of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives for antimicrobial and anticancer activities illustrates the biomedical research potential. One compound, in particular, showed effectiveness against strains of Staphylococcus aureus and other gram-positive bacteria. This suggests that derivatives of the target compound could be investigated for their antimicrobial or anticancer properties (Pitucha et al., 2011).
Anticancer Evaluation of Derivatives
The synthesis of derivatives such as "(3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone" and their evaluation as anticancer agents indicate the relevance of naphthalene derivatives in therapeutic applications. These compounds' reactions with various nucleophiles to produce molecules with potential anticancer activity underscore the significance of exploring similar compounds for drug development (Gouhar & Raafat, 2015).
Properties
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-22-12-16(19(21-22)25-2)18(24)20-11-10-17(23)15-9-5-7-13-6-3-4-8-14(13)15/h3-9,12,17,23H,10-11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDNUJSALLXDDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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